Product packaging for 4-(4-Fluoropiperidin-1-yl)aniline(Cat. No.:CAS No. 682330-21-8)

4-(4-Fluoropiperidin-1-yl)aniline

Cat. No.: B1459555
CAS No.: 682330-21-8
M. Wt: 194.25 g/mol
InChI Key: FYQVPINPQYDOLH-UHFFFAOYSA-N
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Description

Contextual Significance within Anilines and Fluorinated Heterocycles Research

Anilines, or aminobenzenes, are a cornerstone of synthetic organic chemistry, serving as versatile starting materials for a vast array of chemical transformations. chemicalbook.com They are fundamental to the production of dyes, polymers, and, most notably, pharmaceuticals. chemicalbook.com The amino group of aniline (B41778) is a key functional handle that allows for a variety of chemical modifications, making it an essential building block in the synthesis of numerous bioactive molecules. The incorporation of an aniline substructure is a common strategy in drug design, as it can facilitate interactions with biological targets.

In parallel, the field of medicinal chemistry has seen a dramatic increase in the use of fluorinated heterocycles. The introduction of fluorine into a molecule can profoundly alter its physicochemical properties. nih.gov Fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, while the strength of the carbon-fluorine bond often enhances metabolic stability, a crucial factor in drug development. nih.gov Furthermore, the substitution of hydrogen with fluorine, a bioisostere, can lead to improved binding affinity and selectivity for a drug target. Given that a significant percentage of FDA-approved drugs contain heterocyclic moieties, the combination of a fluorine atom with a heterocyclic ring is a powerful strategy in modern drug discovery. nih.gov

4-(4-Fluoropiperidin-1-yl)aniline sits at the intersection of these two important classes of compounds. It embodies the synthetic utility of anilines and the advantageous properties conferred by a fluorinated heterocyclic system. This dual-functionality is a key driver of its increasing relevance in contemporary chemical research.

Overview of its Strategic Importance as a Synthetic Precursor in Organic Synthesis

The strategic value of this compound lies in its role as a readily available and reactive intermediate for the construction of more complex molecular architectures. The aniline portion of the molecule provides a reactive site for a variety of coupling reactions, allowing for the facile introduction of this fluorinated piperidine-containing fragment into a larger molecular scaffold.

A plausible and common synthetic route to this compound itself involves a two-step process. The first step is a nucleophilic aromatic substitution reaction between 4-fluoropiperidine (B2509456) and an activated nitrobenzene, such as 1-fluoro-4-nitrobenzene (B44160). In this reaction, the secondary amine of the piperidine (B6355638) displaces the fluorine atom on the nitrobenzene ring. The subsequent step involves the reduction of the nitro group to an amine, yielding the final product, this compound. This reduction can be achieved using various standard reducing agents, such as catalytic hydrogenation with palladium on carbon.

Once synthesized, this compound can be utilized in a number of ways. The primary amine of the aniline moiety can undergo a wide range of chemical transformations, including:

Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.

Urea formation: Reaction with isocyanates to form ureas.

Sulfonamide formation: Reaction with sulfonyl chlorides to form sulfonamides.

Buchwald-Hartwig amination: A palladium-catalyzed cross-coupling reaction with aryl halides or triflates to form diarylamines. mdpi.com

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

The versatility of these reactions allows for the incorporation of the this compound motif into a diverse range of molecular frameworks. This is particularly valuable in the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. For instance, the structural motif of an aniline connected to a piperidine ring is found in a number of kinase inhibitors, a class of drugs that are crucial in cancer therapy. The presence of the fluorine atom in the piperidine ring can further enhance the pharmacological properties of these potential drug candidates.

The strategic importance of this compound is therefore clear: it provides a straightforward and efficient means of introducing a fluorinated heterocyclic group into a molecule, a strategy that is increasingly being employed to optimize the properties of new therapeutic agents and functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15FN2 B1459555 4-(4-Fluoropiperidin-1-yl)aniline CAS No. 682330-21-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-fluoropiperidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-9-5-7-14(8-6-9)11-3-1-10(13)2-4-11/h1-4,9H,5-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQVPINPQYDOLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 4 Fluoropiperidin 1 Yl Aniline

Established Synthetic Routes and Reaction Pathways

The construction of the C-N bond between the aniline (B41778) and piperidine (B6355638) rings is the central challenge in synthesizing 4-(4-Fluoropiperidin-1-yl)aniline. Several classical and modern organic reactions have been successfully employed to achieve this transformation.

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for forming C-N bonds. This approach typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. In the context of synthesizing this compound, this could involve the reaction of 4-fluoropiperidine (B2509456) with a protected p-benzoquinone derivative or a direct reaction with a suitable cyclohexanone (B45756) precursor followed by aromatization.

A common strategy involves the reductive amination of a ketone with a primary amine. While specific examples for the direct synthesis of this compound are not extensively detailed in publicly available literature, the general applicability of this method is well-established. For instance, the reductive amination of aldehydes and ketones with various amines using reducing agents like sodium borohydride (B1222165) or catalytic hydrogenation is a cornerstone of amine synthesis. From an industrial and green chemistry perspective, combining reductive amination with the synthesis of the primary amine in a single catalytic process is highly attractive. This often involves the use of nitro compounds as precursors to the primary amine.

Reactant 1Reactant 2Reducing Agent/CatalystKey Features
4-Fluoropiperidinep-Benzoquinone monoacetalNaBH(OAc)₃Protection/deprotection steps required.
4-Amino-4-fluoropiperidineCyclohexanone derivativeH₂/Pd/CAromatization step needed.
4-Nitroaniline4-FluoropiperidoneH₂/Raney NiTandem reduction of nitro group and imine.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing amines onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. The synthesis of this compound can be efficiently achieved via an SNAr reaction between 4-fluoropiperidine and an aryl halide bearing a nitro group in the para position, such as 1-fluoro-4-nitrobenzene (B44160). The nitro group activates the ring towards nucleophilic attack and can be subsequently reduced to the desired aniline functionality.

The reaction between 1-fluoro-4-nitrobenzene and a secondary amine like piperidine is a well-studied SNAr reaction. The high electronegativity of the fluorine atom on the benzene (B151609) ring makes it a good leaving group, and the para-nitro group provides the necessary activation. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. Following the SNAr reaction, the resulting nitro compound, 1-(4-nitrophenyl)-4-fluoropiperidine, is then reduced to this compound. This reduction can be accomplished using various methods, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or using reducing agents such as tin(II) chloride.

A study on the SNAr reaction between 1-fluoro-4-nitrobenzene and piperidine in a flow chemistry setup demonstrated the efficiency of this approach, allowing for rapid reaction optimization and scalability. soton.ac.uk

Aryl HalideAmineSolventTemperatureProduct of SNArSubsequent Reduction
1-Fluoro-4-nitrobenzene4-FluoropiperidineDMF110 °C1-(4-Nitrophenyl)-4-fluoropiperidineH₂/Pd/C
1-Chloro-4-nitrobenzene4-FluoropiperidineDMSO120-150 °C1-(4-Nitrophenyl)-4-fluoropiperidineSnCl₂/HCl

Palladium-Catalyzed Amination Protocols (e.g., Buchwald-Hartwig Coupling)

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and highly efficient method for the formation of C-N bonds. nih.gov This palladium-catalyzed cross-coupling reaction allows for the coupling of a wide range of aryl halides and pseudohalides with primary and secondary amines under relatively mild conditions. nih.govwikipedia.org

The synthesis of this compound via Buchwald-Hartwig amination would involve the coupling of 4-fluoropiperidine with a suitable 4-haloaniline derivative, such as 4-bromoaniline (B143363) or 4-chloroaniline. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial for the success of the reaction and depends on the specific substrates used. acs.org Modern generations of Buchwald-Hartwig catalysts, often employing sterically hindered and electron-rich phosphine ligands, have expanded the scope of this reaction to include challenging substrates and allow for lower catalyst loadings. acs.org

For the coupling of cyclic secondary amines with aryl halides, catalyst systems based on ligands like XPhos, t-BuXPhos, or Josiphos-type ligands have shown high efficacy. acs.orgnih.gov The reaction is typically carried out in a non-polar solvent such as toluene (B28343) or 1,4-dioxane, with a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). libretexts.org

Aryl HalideAmineCatalyst System (Pd-precatalyst/Ligand)BaseSolventTemperature
4-Bromoaniline4-FluoropiperidinePd₂(dba)₃ / XPhosNaOtBuToluene100 °C
4-Chloroaniline4-Fluoropiperidine[Pd(allyl)Cl]₂ / t-BuXPhosK₃PO₄1,4-Dioxane100 °C

Multi-step Convergent Syntheses

Convergent synthetic strategies offer an efficient approach to complex molecules by preparing key fragments separately and then coupling them in the later stages of the synthesis. For this compound, a convergent approach could involve the synthesis of a protected 4-aminophenyl fragment and a 4-fluoropiperidine fragment, followed by their coupling.

Novel and Green Chemistry Approaches in its Preparation

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods in the chemical industry. This has led to the exploration of novel and green chemistry approaches for the synthesis of compounds like this compound.

Sustainable Reagent and Catalyst Utilization

Efforts in green chemistry for N-arylation reactions focus on several key areas, including the use of more sustainable catalysts, milder reaction conditions, and the reduction of waste. nih.gov

For palladium-catalyzed reactions like the Buchwald-Hartwig amination, a significant green chemistry challenge is the use of the precious and costly metal palladium. Research is ongoing to develop more active catalysts that allow for lower catalyst loadings. Furthermore, the use of water as a solvent in these reactions is a significant advancement. A water-assisted mechanism has been reported for aryl amination, which allows the use of a weaker, soluble base like triethylamine, expanding the substrate scope to include base-sensitive functional groups. nih.gov

The development of catalytic systems based on more abundant and less toxic first-row transition metals, such as nickel and copper, as alternatives to palladium is another active area of research. Nickel-catalyzed amination of aryl chlorides and bromides has shown promise, offering a potentially more sustainable route to arylamines. nih.gov

In the context of reductive amination, biocatalysis offers a highly selective and green alternative to traditional chemical methods. nih.gov The use of enzymes like imine reductases (IREDs) can proceed under mild conditions in aqueous media, often with high enantioselectivity, which is particularly important for the synthesis of chiral pharmaceuticals. While direct biocatalytic synthesis of this compound has not been reported, the potential for developing such a process exists as the field of enzyme engineering continues to advance.

Green ApproachKey FeatureExample Application
Water-assisted CatalysisUse of water as a solvent, enabling milder bases.Buchwald-Hartwig amination with Et₃N as base. nih.gov
Base Metal CatalysisReplacement of palladium with more abundant metals like nickel or copper.Nickel-catalyzed amination of aryl halides. nih.gov
BiocatalysisUse of enzymes for selective transformations in aqueous media.Reductive amination using imine reductases. nih.gov
Flow ChemistryEnables rapid optimization, improved safety, and scalability.SNAr reaction of 1-fluoro-4-nitrobenzene with piperidine. soton.ac.uk

Solvent-Free or Low-Solvent Methodologies

In the drive towards more sustainable chemical manufacturing, solvent-free and low-solvent synthetic methods are gaining prominence. Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a compelling alternative to traditional solvent-based syntheses.

One such approach involves the mechanochemical grinding of reactants. rsc.org This technique has been successfully applied to the synthesis of N-substituted amines from substituted halides and amines, often providing excellent yields without the need for column chromatography. rsc.org For the synthesis of N-aryl amides, mechanochemical C-N cross-coupling reactions between O-protected hydroxamic acids and aryl partners (iodides or boronic acids) have proven effective. researchgate.net These reactions can be rapid, scalable, and proceed under mild, solvent-free conditions. researchgate.net

Key Features of Mechanochemical Synthesis:

Reduced Solvent Waste: Eliminates or significantly reduces the need for organic solvents. rsc.orgresearchgate.net

High Efficiency: Often results in high yields and short reaction times. rsc.orgresearchgate.net

Simplified Purification: Can lead to cleaner reaction profiles, simplifying product isolation. rsc.org

Reactant 1Reactant 2MethodConditionsYieldRef
Substituted HalidesAminesMechanochemical GrindingRoom Temperature, NeatExcellent rsc.org
O-Pivaloyl Hydroxamic AcidsAryl Iodides/Boronic AcidsMechanochemical C-N CouplingCopper Mediator, Solvent-FreeUp to 94% researchgate.net

Flow Chemistry Applications

Flow chemistry, or continuous flow synthesis, has emerged as a powerful tool for the production of fine chemicals and active pharmaceutical ingredients (APIs). researchgate.netresearchgate.net This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. acs.orgalmacgroup.comyoutube.com

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone for forming C-N bonds and is highly amenable to flow chemistry. acs.orgresearchgate.net The synthesis of arylamines, including N-arylpiperidines, has been successfully demonstrated in continuous flow reactors, often utilizing microreactor technology. acs.orggoogle.comresearchgate.net These systems can handle solid precipitation, a common issue in these reactions, through methods like sonication or the use of specialized reactor designs like continuously stirred tank reactors (CSTRs) in series. acs.orgresearchgate.net

The use of a specific solvent mixture, such as toluene and 1,3-dioxolane, has been shown to facilitate continuous Buchwald-Hartwig aminations in a microreactor. google.com Furthermore, flow chemistry enables the safe handling of hazardous reagents and allows for multi-step syntheses in a continuous sequence, which is particularly beneficial in pharmaceutical manufacturing. almacgroup.commdpi.com

Advantages of Flow Chemistry in N-Arylpiperidine Synthesis:

Enhanced Safety: Better control over reaction exotherms and the ability to handle hazardous materials in small, contained volumes. almacgroup.comyoutube.com

Improved Efficiency: Rapid optimization of reaction conditions and higher throughput. acs.orgmdpi.com

Scalability: Straightforward scaling from laboratory to production scale by "numbering up" or "sizing up" reactors. almacgroup.com

Process Integration: Allows for in-line purification and multi-step reactions. researchgate.netacs.org

Reaction TypeReactorKey FeaturesThroughput/YieldRef
Buchwald-Hartwig AminationMicroreactorOn-stream catalyst recycling, sonication to prevent cloggingGram-scale demonstrated acs.org
Buchwald-Hartwig AminationMicroreactorToluene:1,3-dioxolane solvent systemResidence times of 20-25 minutes google.com
Nitroarene HydrogenationPacked-Bed MicroreactorPt/C catalyst with DMAP additiveHigh selectivity (>99%) mdpi.com

Regioselectivity and Diastereoselectivity Considerations in Synthesis

The synthesis of this compound involves critical stereochemical considerations. The piperidine ring contains a stereocenter at the C4 position where the fluorine atom is attached. Controlling the stereochemistry during the synthesis of the 4-fluoropiperidine precursor is crucial.

Diastereoselectivity: The synthesis of substituted piperidines often requires careful control to achieve the desired diastereomer. For instance, in the synthesis of 4-aryl-3-methyl-4-piperidinemethanols, the relative stereochemistry at the C3 and C4 positions was controlled through different key reactions, leading to distinct diastereomers. nih.gov Similar principles apply to the synthesis of 4-fluoropiperidine, where the introduction of the fluorine atom must be carefully planned to achieve the desired stereochemical outcome. Methodologies for the diastereoselective synthesis of highly functionalized piperidines, sometimes starting from chiral precursors like (R)-(−)-2-phenylglycinol, have been developed to generate multiple new stereogenic centers with high control. nih.gov

Regioselectivity: The final step in the synthesis of this compound is typically a C-N cross-coupling reaction, such as the Buchwald-Hartwig amination, between 4-fluoropiperidine and a protected p-phenylenediamine (B122844) derivative (like 4-bromoaniline or similar). acs.org Regioselectivity in this context refers to ensuring the piperidine nitrogen atom selectively attacks the correct position on the aniline ring. For anilines with multiple potential reaction sites, directing the coupling to the desired amino group is essential. acs.org While the reaction between 4-fluoropiperidine and a simple p-haloaniline is straightforward, more complex substrates could present regioselectivity challenges. The choice of catalyst, ligands, and reaction conditions plays a pivotal role in ensuring high regioselectivity in such cross-coupling reactions. acs.orgrsc.org

A general strategy for accessing N-(hetero)arylpiperidines involves a pyridine (B92270) ring-opening and subsequent ring-closing approach, which generates pyridinium (B92312) salt intermediates that can then be reduced to the corresponding piperidines. nih.govchemistryviews.org This method offers another route where control over substitution patterns is essential for the final product's structure.

Key Stereochemical and Regiochemical Challenges:

Diastereoselective Fluorination: Controlling the orientation of the fluorine atom on the piperidine ring.

Regioselective C-N Coupling: Ensuring the bond forms at the correct position on the aniline ring.

Stereoretention: Maintaining the stereochemical integrity of the chiral centers throughout the synthetic sequence. nih.gov

Reactivity and Reaction Mechanisms of 4 4 Fluoropiperidin 1 Yl Aniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Moiety

The aniline ring in 4-(4-Fluoropiperidin-1-yl)aniline is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. The lone pair of electrons on the nitrogen atom increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. However, the piperidin-1-yl group is a tertiary amine, and its connection to the aromatic ring through the nitrogen atom makes it a powerful activating group. This directing effect is a key consideration in predicting the outcomes of electrophilic substitution reactions.

Halogenation of anilines typically proceeds readily due to the activating nature of the amino group. For this compound, the piperidin-1-yl group strongly directs incoming electrophiles to the positions ortho to the amino group (positions 2 and 6) and para to it. Since the para position is already occupied by the piperidin-1-yl group, substitution is expected to occur primarily at the ortho positions.

Detailed research findings on the direct halogenation of this compound are not extensively documented in publicly available literature. However, based on the general principles of electrophilic aromatic substitution on N-substituted anilines, the reaction would likely proceed under mild conditions.

Table 1: Postulated Halogenation Reactions and Conditions

Halogenating AgentCatalyst/SolventExpected Product(s)
Bromine (Br₂)Acetic Acid2-Bromo-4-(4-fluoropiperidin-1-yl)aniline and 2,6-Dibromo-4-(4-fluoropiperidin-1-yl)aniline
Chlorine (Cl₂)Dichloromethane2-Chloro-4-(4-fluoropiperidin-1-yl)aniline and 2,6-Dichloro-4-(4-fluoropiperidin-1-yl)aniline
N-Bromosuccinimide (NBS)AcetonitrilePredominantly 2-Bromo-4-(4-fluoropiperidin-1-yl)aniline
N-Chlorosuccinimide (NCS)DichloromethanePredominantly 2-Chloro-4-(4-fluoropiperidin-1-yl)aniline

Note: The conditions and products in this table are illustrative and based on general knowledge of aniline halogenation. Specific experimental data for this compound is not available.

Nitration of aromatic compounds is a classic electrophilic aromatic substitution reaction. In the case of anilines, the reaction is often complicated by the basicity of the amino group, which can be protonated by the strong acids used in nitration, leading to the formation of the anilinium ion. The -NH₃⁺ group is strongly deactivating and meta-directing. To circumvent this, the amino group is often protected, for instance, by acylation, before nitration.

A patent for the synthesis of substituted nitroanilines describes a method that avoids strong acids, using an oxidizing agent and a nitrite (B80452) in a solvent at moderate temperatures. google.com For this compound, if direct nitration were attempted using a standard nitric acid/sulfuric acid mixture, significant deactivation and potential side reactions would be expected. A more controlled approach would involve protection of the aniline nitrogen or the use of milder nitrating agents. The piperidin-1-yl group would direct the nitro group to the ortho position.

Table 2: Potential Nitration Strategies and Outcomes

Nitrating Agent/MethodKey ConsiderationsExpected Product
HNO₃ / H₂SO₄Protonation of the aniline nitrogen, leading to deactivation and meta-direction. Potential for oxidation.Mixture of isomers, likely with low yield of the desired product.
Acylation followed by nitrationProtection of the amino group allows for controlled nitration.2-Nitro-4-(4-fluoropiperidin-1-yl)acetanilide, followed by deprotection.
NaNO₂ / Oxidizing AgentMilder conditions, avoiding strong acids. google.com2-Nitro-4-(4-fluoropiperidin-1-yl)aniline.

Note: The strategies and outcomes in this table are based on established methods for aniline nitration. magritek.comchemeurope.com Specific experimental validation for this compound is required.

Sulfonation of anilines is another important electrophilic aromatic substitution. The reaction is typically carried out with concentrated or fuming sulfuric acid. youtube.comyoutube.comyoutube.com Similar to nitration, the basic amino group can be protonated, leading to the formation of a deactivating anilinium sulfate. The reaction with anilines often requires heating and can be reversible. The initial product is the corresponding sulfamic acid, which then rearranges to the aminobenzenesulfonic acid upon heating. For this compound, the sulfonation would be expected to yield the 2-amino-5-(4-fluoropiperidin-1-yl)benzenesulfonic acid.

Table 3: Anticipated Sulfonation Reaction

ReagentConditionsExpected Product
Concentrated H₂SO₄Heating2-Amino-5-(4-fluoropiperidin-1-yl)benzenesulfonic acid
Fuming H₂SO₄ (H₂SO₄/SO₃)Room Temperature to mild heating2-Amino-5-(4-fluoropiperidin-1-yl)benzenesulfonic acid

Nucleophilic Reactivity of the Amine Functionality

The nitrogen atom of the piperidine (B6355638) ring in this compound possesses a lone pair of electrons, making it a nucleophilic center. This allows for a variety of reactions, including acylation and alkylation, at the piperidine nitrogen.

Acylation of the piperidine nitrogen can be achieved using various acylating agents such as acyl chlorides or anhydrides. reddit.comyoutube.comyoutube.com These reactions typically proceed under basic conditions to neutralize the acid byproduct and to deprotonate the piperidine nitrogen, enhancing its nucleophilicity. The resulting N-acylated products are amides. The choice of base and solvent can influence the reaction rate and yield.

Table 4: Representative Acylation Reactions

Acylating AgentBaseSolventGeneral Product Structure
Acetyl ChlorideTriethylamine (NEt₃)Dichloromethane (CH₂Cl₂)N-Acetyl-4-(4-fluoropiperidin-1-yl)aniline
Benzoyl ChloridePyridine (B92270)Tetrahydrofuran (THF)N-Benzoyl-4-(4-fluoropiperidin-1-yl)aniline
Acetic AnhydrideSodium AcetateAcetic AcidN-Acetyl-4-(4-fluoropiperidin-1-yl)aniline

Note: The conditions presented are typical for the acylation of secondary amines and N-aryl systems. reddit.comyoutube.comyoutube.com

The piperidine nitrogen can also undergo alkylation with alkyl halides or other alkylating agents. researchgate.netchemicalforums.comorganic-chemistry.org This reaction leads to the formation of a quaternary ammonium (B1175870) salt if an excess of the alkylating agent is used, or a tertiary amine if a single alkyl group is introduced. The reaction is often carried out in the presence of a base to scavenge the acid formed. Reductive amination is another method to achieve N-alkylation.

A study on the N-alkylation of piperidine suggests using an alkyl bromide or iodide in acetonitrile. researchgate.net Another approach involves using a base like potassium carbonate in a solvent such as DMF. researchgate.net

Table 5: Illustrative Alkylation Reactions

Alkylating AgentBase/ConditionsSolventGeneral Product Structure
Methyl IodideK₂CO₃Acetonitrile1-Methyl-4-(4-fluoropiperidin-1-yl)anilinium iodide
Benzyl BromideNaHCO₃Dimethylformamide (DMF)1-Benzyl-4-(4-fluoropiperidin-1-yl)anilinium bromide
Reductive Amination with an Aldehyde/KetoneNaBH(OAc)₃Dichloroethane (DCE)N-Alkyl-4-(4-fluoropiperidin-1-yl)aniline

Note: These examples are based on general procedures for the N-alkylation of piperidines and anilines. researchgate.netchemicalforums.comorganic-chemistry.org

Formation of Schiff Bases and Imines

The primary aromatic amine of this compound is poised to react with aldehydes and ketones to form Schiff bases or imines. This condensation reaction is a cornerstone of organic synthesis and is anticipated to proceed readily with this substrate.

The general mechanism for Schiff base formation involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of an aldehyde or ketone. This is typically followed by the formation of a carbinolamine intermediate, which then dehydrates to yield the final imine product. The reaction is often catalyzed by acid, which serves to activate the carbonyl group for nucleophilic attack.

A variety of aldehydes and ketones can theoretically be employed in this reaction, leading to a diverse array of Schiff base derivatives. For instance, reaction with aromatic aldehydes would yield N-benzylideneanilines. The specific reaction conditions, such as solvent, temperature, and catalyst, would influence the reaction rate and yield. While no specific examples for this compound are documented in the searched literature, related anilines readily undergo such transformations.

Table 1: Theoretical Schiff Base/Imine Derivatives of this compound

Aldehyde/Ketone ReactantTheoretical Product Name
BenzaldehydeN-Benzylidene-4-(4-fluoropiperidin-1-yl)aniline
AcetoneN-(Propan-2-ylidene)-4-(4-fluoropiperidin-1-yl)aniline
Salicylaldehyde2-(((4-(4-Fluoropiperidin-1-yl)phenyl)imino)methyl)phenol

Transformations Involving the Fluoropiperidine Ring System

The secondary amine within the fluoropiperidine ring offers another site for chemical modification, allowing for a range of functionalization reactions.

N-Functionalization of the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is nucleophilic and can participate in various reactions to introduce new functional groups.

N-Alkylation: The piperidine nitrogen can be alkylated using alkyl halides or other alkylating agents. This reaction would proceed via a nucleophilic substitution mechanism. The choice of the alkylating agent would determine the nature of the substituent introduced. For example, reaction with methyl iodide would yield the N-methylated derivative.

N-Acylation: Acylation of the piperidine nitrogen can be achieved using acyl chlorides or acid anhydrides. This reaction forms an amide linkage and is a common strategy for introducing carbonyl-containing moieties. For instance, reaction with acetyl chloride in the presence of a base would yield the corresponding N-acetylpiperidine derivative.

Reductive Amination: The piperidine nitrogen can also be functionalized through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165).

These N-functionalization reactions provide a versatile handle for modifying the properties of the molecule.

Ring Transformations (if applicable and mechanistically significant)

Information regarding ring transformations of the 4-fluoropiperidine (B2509456) ring system in this specific molecule is not available in the surveyed literature. Generally, such transformations are not common under standard reaction conditions and would likely require specific and potentially harsh reagents or catalytic systems designed to induce ring-opening or rearrangement.

Mechanistic Investigations of Key Transformations and Intermediate Formation

Due to the lack of specific studies on this compound, no mechanistic investigations or data on intermediate formation for its key transformations are available. Mechanistic studies would typically involve techniques such as kinetic analysis, isotopic labeling, and computational modeling to elucidate the precise pathways of reactions like Schiff base formation or N-alkylation. Such studies would be invaluable for optimizing reaction conditions and understanding the electronic and steric effects of the 4-fluoropiperidine substituent on the reactivity of the aniline moiety.

Applications of 4 4 Fluoropiperidin 1 Yl Aniline in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the aniline (B41778) nitrogen and the aromatic ring, coupled with the conformational constraints and electronic effects of the 4-fluoropiperidine (B2509456) substituent, positions 4-(4-Fluoropiperidin-1-yl)aniline as a strategic starting material for the synthesis of diverse heterocyclic frameworks.

Quinoline (B57606) and Isoquinoline (B145761) Frameworks

Similarly, the application of this compound in the construction of quinoline and isoquinoline frameworks has not been extensively documented in the reviewed scientific literature. Classical synthetic routes to these bicyclic systems, including the Skraup, Doebner-von Miller, and Friedländer syntheses for quinolines, and the Bischler-Napieralski and Pictet-Spengler reactions for isoquinolines, often utilize aniline precursors. However, specific adaptations of these methods employing this compound are not reported.

Pyridine (B92270) and Pyrimidine (B1678525) Scaffolds

A significant application of this compound has been identified in the synthesis of complex pyrimidine scaffolds, particularly those with potential as kinase inhibitors. google.com Patents have disclosed the use of this compound as a key building block in the preparation of substituted pyrimidines. For instance, it is a crucial intermediate in the synthesis of 1-(4-{[6-amino-5-(4-phenoxy-phenyl)-pyrimidin-4-ylamino]-methyl}-4-fluoro-piperidin-1-yl)-propenone. google.com In this multi-step synthesis, the aniline nitrogen of this compound participates in a nucleophilic substitution reaction with a suitably functionalized pyrimidine derivative, demonstrating its role in constructing highly substituted, biologically relevant molecules. The presence of the fluoropiperidine moiety is often a strategic choice in medicinal chemistry to enhance metabolic stability and binding affinity. unipa.it

Fused Polycyclic Aromatic and Heterocyclic Systems

The use of this compound as a precursor for the synthesis of fused polycyclic aromatic and heterocyclic systems is not well-documented in the current body of scientific research.

Utilization in Ligand and Catalyst Development

While aniline and piperidine (B6355638) derivatives are known to serve as ligands for various metal catalysts, there is no specific information available in the reviewed literature detailing the use of this compound in the development of new ligands or catalysts. The nitrogen atoms in the molecule could potentially coordinate with metal centers, but dedicated studies on this application are yet to be reported.

Precursor for Advanced Organic Materials Research

The application of this compound as a precursor for advanced organic materials, such as polymers, dyes, or materials for electronic applications, has not been found in the surveyed scientific and patent literature.

Contributions to Novel Methodologies in Chemical Synthesis

The primary contribution of compounds like this compound lies in their application within existing powerful synthetic strategies to create novel and complex molecules with desired physicochemical and biological properties. The introduction of the 4-fluoropiperidinyl moiety can significantly influence the lipophilicity, metabolic stability, and receptor-binding affinity of a parent molecule.

For instance, aniline derivatives are fundamental starting materials in a variety of well-established synthetic transformations that lead to the formation of diverse heterocyclic systems. These reactions, while not new in principle, can be considered to have novel applications when employed with unique substrates like this compound to access previously unexplored chemical space.

One can envision the application of this compound in multicomponent reactions (MCRs), a powerful tool in combinatorial chemistry for the rapid generation of molecular diversity. The aniline functionality of this compound could participate in various MCRs, such as the Ugi or Biginelli reactions, to afford complex scaffolds incorporating the fluoropiperidine motif. While the underlying reaction methodology is not new, the resulting products would be novel and their synthesis in a single, efficient step would represent a significant synthetic achievement.

Furthermore, the amino group of this compound is amenable to a wide range of C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for its linkage to various aryl or heteroaryl systems, providing a modular approach to the synthesis of a library of compounds. The efficiency and substrate scope of these established coupling methods are continually being improved, and the use of substrates like this compound contributes to the expansion of their utility.

Computational and Theoretical Investigations of 4 4 Fluoropiperidin 1 Yl Aniline

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. For 4-(4-fluoropiperidin-1-yl)aniline, computational methods are employed to analyze its molecular orbitals and electrostatic potential, which are key to understanding its reactivity and intermolecular interactions.

Theoretical studies on related fluoroaniline (B8554772) isomers have been conducted using density functional theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set to elucidate their electronic properties. researchgate.net A similar approach for this compound would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. nanobioletters.com

The molecular electrostatic potential (MEP) map is another crucial tool. It visualizes the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the aniline (B41778) nitrogen atom and the aromatic ring are expected to be electron-rich regions, susceptible to electrophilic attack, while the fluorine atom introduces an electronegative site.

Table 1: Calculated Electronic Properties of a Related Piperidine (B6355638) Derivative Note: Data for ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime) is used for illustrative purposes.

Property Value
HOMO Energy -
LUMO Energy -
HOMO-LUMO Gap 4.2140 eV
Dipole Moment -

Data derived from a study on a related piperidine derivative, as direct data for the target compound is not available in the provided search results. nanobioletters.com

Conformational Analysis and Energetics Studies

The flexibility of the piperidine ring in this compound allows for various conformations, each with a different energy level. Conformational analysis is essential for understanding how the molecule's shape influences its properties and interactions.

Studies on similar structures, such as {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, have utilized techniques like NMR spectroscopy to investigate the conformation of the piperidine ring in solution. nih.govresearchgate.net For this compound, computational methods can be used to identify stable conformers and the transition states connecting them. The piperidine ring typically adopts a chair conformation to minimize steric strain. The fluorine atom can be in either an axial or equatorial position, leading to two distinct chair conformers. The relative energies of these conformers would be calculated to determine the most stable form. The rotational barrier around the C-N bond connecting the aniline and piperidine rings is another important energetic parameter. nih.govresearchgate.net

Table 2: Hypothetical Relative Energies of this compound Conformers

Conformer Fluorine Position Relative Energy (kcal/mol)
1 Equatorial 0.00

Density Functional Theory (DFT) Studies of Reactivity and Transition States

Density Functional Theory (DFT) is a widely used computational method to study the reactivity of molecules and to map out reaction pathways. For this compound, DFT calculations can predict its reactivity towards various reagents and elucidate the mechanisms of reactions it may undergo.

DFT studies on similar molecules often focus on calculating reactivity descriptors derived from the HOMO and LUMO energies, such as electronegativity, chemical hardness, and softness. nanobioletters.com These descriptors help in understanding the molecule's susceptibility to electrophilic or nucleophilic attack. Furthermore, DFT can be used to model reaction mechanisms, for instance, in the synthesis of derivatives of this compound. This involves locating the transition state structures and calculating the activation energies, which provides insight into the reaction kinetics.

Molecular Dynamics Simulations and Intermolecular Interaction Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, including its interactions with its environment. For this compound, MD simulations can be used to study its behavior in different solvents or its interaction with biological macromolecules, such as proteins.

MD simulations on related systems have been used to understand the binding modes of molecules to their targets. nih.gov For this compound, simulations could reveal the preferred orientation and interactions when it binds to a receptor. The analysis of these simulations would focus on identifying key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, which are crucial for molecular recognition and binding affinity. nih.gov

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its various properties. These descriptors are instrumental in establishing structure-reactivity relationships, which are vital for designing new molecules with desired properties.

For this compound, a range of quantum chemical descriptors can be calculated. These include electronic descriptors (HOMO-LUMO energies, dipole moment), topological descriptors (related to the molecule's connectivity), and quantum-chemical properties like chemical potential, hardness, and softness. By correlating these descriptors with experimentally observed reactivity, it is possible to build predictive models. For instance, the HOMO-LUMO gap is often correlated with a molecule's stability and reactivity. nanobioletters.com

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 4 4 Fluoropiperidin 1 Yl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic compounds, providing granular detail about the atomic arrangement within a molecule. For a compound with the complexity of 4-(4-Fluoropiperidin-1-yl)aniline, which features both aromatic and fluorinated aliphatic moieties, a combination of one- and two-dimensional NMR experiments is essential for unambiguous structural assignment.

Advanced 1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

While one-dimensional (1D) ¹H and ¹³C NMR spectra offer a preliminary census of the proton and carbon environments, two-dimensional (2D) NMR experiments are critical for assembling the complete molecular puzzle by establishing through-bond and through-space connectivities.

Correlation Spectroscopy (COSY): This experiment maps the couplings between adjacent protons (¹H-¹H). For this compound, a COSY spectrum would reveal the spin-spin coupling network within the piperidine (B6355638) ring and the characteristic coupling pattern of the protons on the 1,4-disubstituted aniline (B41778) ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with their directly attached heteronuclei, typically ¹³C. This is indispensable for assigning the specific carbon signals of the aniline and piperidine rings by linking them to their corresponding proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings between protons and carbons, usually over two to three bonds. This is crucial for connecting different molecular fragments. For instance, it can definitively establish the bond between the piperidine nitrogen and the C4 carbon of the aniline ring by showing a correlation between the piperidine protons adjacent to the nitrogen and the aniline C4 carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are in close proximity in three-dimensional space. This provides valuable information regarding the molecule's conformation and stereochemistry. In this compound, NOESY can reveal spatial relationships between the protons of the piperidine ring and those of the aniline ring, offering insights into the molecule's preferred spatial arrangement.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aniline C1-~142.0
Aniline C2, C6~6.85~118.0
Aniline C3, C5~6.65~115.5
Aniline C4-~144.0
Piperidine C2', C6'~3.10~51.0
Piperidine C3', C5'~1.95~32.0 (d, JCF ≈ 19 Hz)
Piperidine C4'~4.70 (d, JHF ≈ 48 Hz)~88.0 (d, JCF ≈ 170 Hz)
NH₂~3.60-

Note: The chemical shifts and coupling constants (J) are approximate and can vary based on the solvent and experimental conditions. 'd' denotes a doublet splitting pattern due to coupling with fluorine.

Fluorine NMR (¹⁹F NMR) for Investigating Fluorine Environment

The presence of a fluorine atom makes ¹⁹F NMR spectroscopy an exceptionally informative technique. ¹⁹F NMR is highly sensitive and provides a distinct signal for the fluorine atom, with a chemical shift that is highly sensitive to its local electronic environment. Crucially, the coupling between the fluorine atom and nearby protons (¹H-¹⁹F) and carbons (¹³C-¹⁹F) provides invaluable structural data. These coupling constants, which are readily observed in ¹H, ¹³C, and ¹⁹F spectra, are dependent on the number of bonds separating the nuclei and their dihedral angles, aiding in the conformational analysis of the fluoropiperidine ring.

Mass Spectrometry (MS) Approaches for Fragmentomics and Reaction Monitoring

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million. This precision allows for the determination of the elemental formula of a compound. For this compound (C₁₁H₁₅FN₂), the calculated exact mass can be compared to the measured mass, providing a high degree of confidence in its identification and distinguishing it from other potential compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a multi-step process where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This "fragmentomics" approach is instrumental in structural elucidation. The fragmentation of the this compound molecular ion would be expected to occur at the weakest bonds, leading to characteristic fragment ions. Analyzing these fragments helps to piece together the original structure.

Interactive Table: Plausible MS/MS Fragmentation of this compound
Precursor Ion (m/z) Fragment Ion (m/z) Plausible Fragment Structure Neutral Loss
[C₁₁H₁₅FN₂]⁺˙ (194.12)120.08[C₇H₈N₂]⁺˙ (p-phenylenediamine radical cation)C₄H₇F
[C₁₁H₁₅FN₂]⁺˙ (194.12)109.06[C₆H₇N]⁺˙ (Aniline radical cation)C₅H₈FN
[C₁₁H₁₅FN₂]⁺˙ (194.12)92.06[C₆H₆N]⁺ (Anilinium cation)C₅H₉FN

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule's bonds. The absorption of infrared light or the inelastic scattering of light in Raman spectroscopy corresponds to specific molecular vibrations, such as stretching and bending. These techniques are highly effective for identifying the functional groups present within a molecule.

For this compound, the vibrational spectra would display characteristic bands confirming its structure:

N-H Stretching: The primary amine (NH₂) on the aniline ring gives rise to distinct symmetric and asymmetric stretching bands in the 3300-3500 cm⁻¹ region.

C-H Stretching: Vibrations for the aromatic C-H bonds appear above 3000 cm⁻¹, while those for the aliphatic C-H bonds of the piperidine ring are found just below 3000 cm⁻¹.

C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring produces characteristic peaks in the 1450-1600 cm⁻¹ range.

C-N Stretching: The stretching vibrations of the C-N bonds (both aryl-amine and alkyl-amine) are typically observed in the 1250-1350 cm⁻¹ region.

C-F Stretching: A strong, characteristic absorption band corresponding to the carbon-fluorine bond stretch is expected in the 1000-1100 cm⁻¹ region.

Interactive Table: Key Vibrational Modes for this compound
Vibrational Mode Expected Wavenumber Range (cm⁻¹) Associated Functional Group
N-H Stretch3300-3500Primary Amine (Aniline)
Aromatic C-H Stretch3000-3100Aniline Ring
Aliphatic C-H Stretch2850-2960Piperidine Ring
C=C Aromatic Stretch1450-1600Aniline Ring
C-N Stretch1250-1350Aryl and Alkyl Amine
C-F Stretch1000-1100Fluoropiperidine

The synergistic use of these advanced spectroscopic methods provides a comprehensive and definitive characterization of the molecular structure of this compound and its derivatives.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique allows for the elucidation of bond lengths, bond angles, and torsional angles, thereby defining the molecule's conformation in the solid state. While a specific crystal structure for this compound is not publicly available, extensive studies on analogous fluorinated and aryl-substituted piperidines provide a strong basis for predicting its structural features. researchgate.netnih.govrsc.orgacs.org

The solid-state structure of this compound is expected to feature the piperidine ring in a chair conformation, which is the most stable arrangement for six-membered saturated heterocycles. The orientation of the fluorine atom at the C4 position can be either axial or equatorial. Theoretical and experimental studies on substituted fluoropiperidines have shown that the preference for an axial or equatorial fluorine is influenced by a combination of steric and electronic effects, including hyperconjugation and electrostatic interactions. researchgate.net For instance, studies on diversely substituted fluorinated piperidines have systematically surveyed these conformational preferences using NMR spectroscopy, revealing the subtle interplay of forces that dictate the final structure. researchgate.net

Similarly, the 4-aminophenyl group attached to the piperidine nitrogen will adopt a specific orientation. In related N-arylpiperidine structures, the aryl group's position is influenced by steric hindrance and electronic conjugation with the nitrogen lone pair. nih.gov X-ray analysis of related compounds, such as spirocyclic 2-arylpiperidines, has confirmed the axial orientation of the aryl group in a chair conformation. rsc.org However, in more sterically crowded systems, the piperidine ring might adopt a boat conformation to minimize unfavorable interactions. rsc.org

The process of X-ray structure determination involves growing a single crystal of the compound, which is then irradiated with a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. The quality of the structure is assessed by parameters such as the R-factor.

Below is a representative data table illustrating the kind of information that would be obtained from an X-ray crystallographic analysis of a derivative of this compound, based on published data for analogous compounds. nih.gov

Crystallographic ParameterIllustrative Value for a Derivative
Chemical FormulaC11H15FN2
Formula Weight194.25
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)9.74
b (Å)17.92
c (Å)7.53
α (°)90
β (°)109.5
γ (°)90
Volume (Å3)1234.5
Z (molecules/unit cell)4
Calculated Density (g/cm3)1.045
R-factor0.05

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment (if chiral derivatives are relevant)

While this compound itself is achiral, the introduction of additional substituents can create one or more stereocenters, leading to chiral derivatives. The determination of the absolute configuration of these enantiomers is crucial, and this is where chiroptical spectroscopy becomes an indispensable tool. saschirality.org Chiroptical techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of chiral molecules with left and right circularly polarized light. saschirality.orgyoutube.com

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. youtube.comnih.gov This differential absorption results in a CD spectrum with positive or negative bands (Cotton effects) that are characteristic of the molecule's three-dimensional structure. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the stereocenters.

For chiral derivatives of this compound, the aniline chromophore, although intrinsically achiral, would be perturbed by the chiral environment of the substituted piperidine ring, becoming CD-active. youtube.com The resulting CD spectrum in the UV-Vis region would be highly sensitive to the stereochemistry. Practical methods for the stereochemical analysis of chiral amines have been developed based on their reaction with specific reagents to form CD-active complexes. nih.govresearchgate.net For instance, the formation of a Schiff base with an aldehyde can induce a strong CD signal that can be correlated to the absolute configuration of the amine. nih.gov

The application of CD spectroscopy to determine the absolute configuration of a chiral derivative would typically involve the following steps:

Synthesis of the chiral derivative.

Separation of the enantiomers, for example, by chiral chromatography.

Measurement of the CD spectra for each enantiomer.

Comparison of the experimental spectra with theoretical spectra calculated using quantum chemical methods (e.g., Time-Dependent Density Functional Theory, TD-DFT). A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration.

The impact of a fluorine substituent on the CD spectrum can be complex. While fluorine itself is not a chromophore, its strong electronic effects can influence the energies and transition moments of nearby chromophores, leading to distinct chiroptical signatures. rsc.org

The table below illustrates the type of data that would be generated in a chiroptical study of a hypothetical chiral derivative of this compound.

EnantiomerWavelength (nm) of Cotton EffectSign of Cotton Effect (Δε)Assigned Absolute Configuration
Enantiomer 1280+2.5e.g., (R) and (S)
Enantiomer 2280-2.5
Enantiomer 1245-1.8Based on comparison with theoretical calculations
Enantiomer 2245+1.8

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodConditionsYield (%)Purity (HPLC)Reference
Buchwald-HartwigPd(OAc)₂, XPhos, 100°C65–75≥98%
Nucleophilic SubstitutionK₂CO₃, DMF, 80°C50–6095%
Fluorination (DAST)CH₂Cl₂, -20°C to RT70–80≥97%

How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound derivatives?

Answer:
Discrepancies in spectral data often arise from conformational flexibility, solvent effects, or impurities. For accurate analysis:

  • NMR: Use deuterated DMSO or CDCl₃ to observe splitting patterns. The fluorine atom in the piperidine ring causes distinct ¹⁹F NMR shifts (δ ≈ -150 to -180 ppm) .
  • X-ray Crystallography: SHELX software can resolve ambiguities in molecular geometry, particularly for fluorine positioning.
  • Cross-Validation: Compare experimental data with computational predictions (DFT calculations for IR vibrations) .

Example: Inconsistent ¹H NMR aromatic signals may arise from rotational barriers; variable-temperature NMR can confirm dynamic behavior .

What advanced techniques are suitable for studying the structure-activity relationship (SAR) of this compound in opioid receptor binding?

Answer:

  • In Vitro Assays: Competitive binding assays using μ-opioid receptor (MOR)-expressing cell lines (e.g., HEK293) with [³H]-DAMGO as a radioligand .
  • Molecular Docking: Schrödinger Suite or AutoDock Vina to model interactions between the fluoropiperidine moiety and MOR’s hydrophobic pocket .
  • Pharmacophore Modeling: Identify critical substituents (e.g., 4-fluoro group enhances lipophilicity and binding affinity) .

Key Finding: Analogues with 4-fluoropiperidine show 2–3× higher MOR affinity compared to non-fluorinated derivatives due to improved membrane permeability .

How can researchers address challenges in detecting trace impurities in this compound batches?

Answer:

  • LC-MS/MS: Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) with MRM transitions for common impurities (e.g., de-fluorinated byproducts, m/z 244 → 160) .
  • Reference Standards: Cayman Chemical’s 4-Anilino-1-benzylpiperidine (Item No. 20086) provides a benchmark for impurity profiling .
  • Limit of Detection (LOD): Optimize to ≤0.1% using high-sensitivity detectors (e.g., Q-TOF) .

Q. Table 2: Common Impurities and Detection Methods

ImpuritySourceDetection Method
De-fluorinated derivativeIncomplete fluorinationLC-MS (m/z 226)
Benzyl-piperidine byproductAlkylation side reactionNMR (δ 7.3–7.5 ppm)

What computational tools are recommended for modeling the electronic effects of the 4-fluoro substituent in piperidine-aniline systems?

Answer:

  • Density Functional Theory (DFT): Gaussian 16 with B3LYP/6-31G(d) basis set to calculate Fukui indices for electrophilic reactivity .
  • Molecular Dynamics (MD): GROMACS to simulate solvent interactions and conformational stability .
  • Electrostatic Potential Maps: Visualize fluorine’s electron-withdrawing effect on the aniline ring’s NH₂ group .

Key Insight: The 4-fluoro group reduces the pKa of the aniline NH₂ by ~1 unit, enhancing solubility in acidic media .

How should researchers design stability studies for this compound under varying storage conditions?

Answer:

  • Forced Degradation: Expose samples to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
  • Analytical Monitoring: Track degradation via HPLC-UV (λ = 254 nm) and quantify using a validated calibration curve .
  • Stabilizers: Add antioxidants (e.g., BHT) to prevent oxidative decomposition of the aniline group .

Q. Table 3: Stability Data Under Accelerated Conditions

ConditionTime (Days)% Purity RemainingMajor Degradant
40°C/75% RH3092%Oxidized aniline
UV light (300–400 nm)1485%Fluoride loss

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.